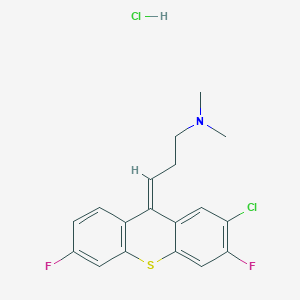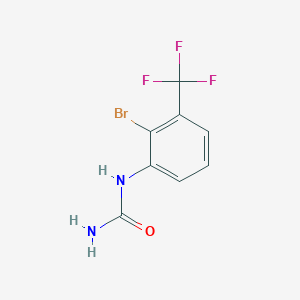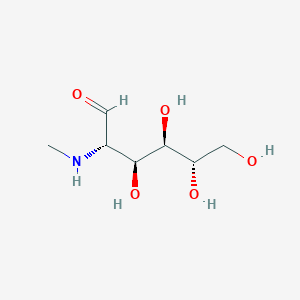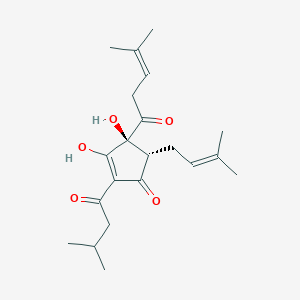
trans-Isohumulone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Isohumulone: is a chemical compound that belongs to the class of iso-alpha acids, which are derived from hops. These compounds are primarily responsible for the bitter taste in beer. This compound is formed through the isomerization of humulone during the brewing process. It plays a crucial role in the flavor profile of beer, contributing to its bitterness and stability .
準備方法
Synthetic Routes and Reaction Conditions: trans-Isohumulone is synthesized through the isomerization of humulone, which is an alpha acid found in hops. The isomerization process involves heating humulone in the presence of a base, typically at temperatures around 100°C. This reaction converts humulone into a mixture of cis- and trans-isohumulones .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of humulone from hops, followed by its isomerization. The process is carried out in large-scale reactors where the conditions are carefully controlled to optimize the yield of this compound. The resulting product is then purified and used in the brewing industry to impart bitterness to beer .
化学反応の分析
Types of Reactions: trans-Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its decomposition when exposed to light, which leads to the formation of free-radical species. This reaction is catalyzed by riboflavin and results in the cleavage of the exocyclic carbon-carbon bond .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced isohumulones.
Substitution: Substitution reactions can produce a range of substituted isohumulone derivatives.
科学的研究の応用
Chemistry: trans-Isohumulone is extensively studied in the field of organic chemistry due to its unique structure and reactivity. Researchers investigate its chemical properties and reactions to develop new synthetic methodologies and understand its behavior under different conditions .
Biology and Medicine: In biological research, this compound is explored for its potential health benefits. Studies have shown that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Additionally, its role in modulating taste receptors has implications for understanding human taste perception .
Industry: In the brewing industry, this compound is a critical component for producing beer with the desired bitterness and flavor profile. It is also used in quality control processes to ensure consistency in beer production .
作用機序
trans-Isohumulone exerts its effects through several mechanisms. One key mechanism involves its interaction with bitter taste receptors, specifically TAS2R1, TAS2R14, and TAS2R40. These receptors mediate the perception of bitterness in humans. Additionally, this compound affects cellular metal homeostasis by acting as a chelator for zinc and iron ions .
In yeast, this compound’s mechanism of action includes active proton pumping into the vacuole, vacuolar sequestration, and alteration of cell wall structure. These processes contribute to yeast’s tolerance to hop iso-alpha acids .
類似化合物との比較
cis-Isohumulone: Another isomer of isohumulone, differing in the spatial arrangement of atoms.
trans-Isocohumulone: Similar in structure but with different substituents.
trans-Isoadhumulone: Another related compound with variations in the side chains
Uniqueness: trans-Isohumulone is unique due to its specific isomeric form, which influences its reactivity and interaction with biological systems. Its distinct bitter taste profile and stability under brewing conditions make it a valuable compound in the brewing industry .
特性
CAS番号 |
467-72-1 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21-/m1/s1 |
InChIキー |
QARXXMMQVDCYGZ-QVKFZJNVSA-N |
異性体SMILES |
CC(C)CC(=O)C1=C([C@@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
正規SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


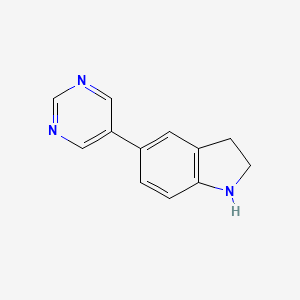
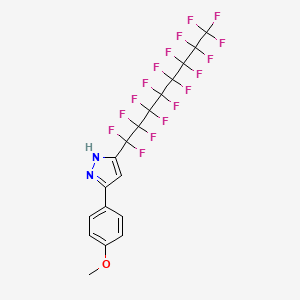
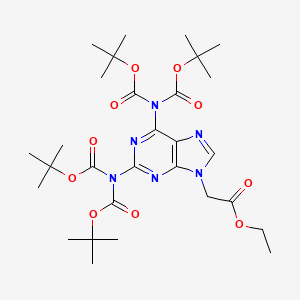

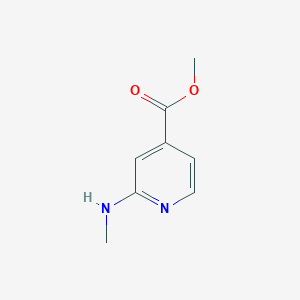
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

